7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
Overview
Description
7-(Carboxymethoxy)-4-methylcoumarin is a heterocyclic compound with the empirical formula C12H10O5 . It is used as a building block in chemical synthesis . It has been utilized in the fabrication of novel polypseudorotaxane micelles for drug delivery .
Synthesis Analysis
The synthesis of a novel fluorescent probe, Tb (III) - (7-carboxymethoxy-4-methylcoumarin) complex, for sensing of DNA has been reported . The 7-carboxymethoxy coumarin was immobilized on the terminal hydroxyl groups of poly (ethylene glycol) (PEG) to form polypseudorotaxanes .Molecular Structure Analysis
The molecular weight of 7-(Carboxymethoxy)-4-methylcoumarin is 234.20 g/mol . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Chemical Reactions Analysis
The interaction of Eu(III)-7-carboxymethoxy-4-methylcoumarin(CMMC) with guanosine-5′- momophosphate (5’-GMP) has been investigated . The 7-carboxymethoxy coumarin modified PEG could thread into the cavity of α-cyclodextrins (α-CDs) to form necklace-like polypseudorotaxanes .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 458.5±45.0 °C at 760 mmHg, and a flash point of 183.0±22.2 °C . It also has a molar refractivity of 57.3±0.3 cm3 and a molar volume of 170.2±3.0 cm3 .Scientific Research Applications
Fluorescent Probe for Sensing DNA
The compound has been used to synthesize a novel fluorescent probe, Terbium (III)-7-carboxymethoxy-4-methylcoumarin complex, for sensing DNA . The absorption and fluorescence spectra of 7-carboxymethoxy-4-methylcoumarin (CMMC) and Tb(III)-CMMC complex have been measured in different solvents. The interactions of Tb(III)-CMMC complex with calf thymus nucleic acid (CT-DNA) have been investigated using steady state fluorescence measurements .
Quantitative Determination of DNA
The changes in the fluorescence intensity of the Tb(III)-CMMC complex have been used for the quantitative determination of DNA . The limit of detection (LOD) of DNA was found to be 3.45 ng in methanol-water (9:1, v/v) .
Drug Delivery System
7-Carboxymethoxy coumarin has been immobilized on the terminal hydroxyl groups of poly (ethylene glycol) (PEG) to form polypseudorotaxanes . These polypseudorotaxanes self-assemble into supramolecular micelles driven by hydrophobic interaction and polypseudorotaxane crystallization . These micelles can be used as a drug delivery system .
Anti-Tumor Drug Delivery
The polypseudorotaxane micelles formed by 7-carboxymethoxy coumarin modified PEG can be used for the delivery of anti-tumor drugs . For example, the anti-tumor drug doxorubicin (DOX) has been trapped in these micelles .
pH-Dependent Fluorescence
An aqueous solution of 7-(carboxymethoxy)-6-hydroxyquinolin-1-ium-3-sulfonate (Q2) and its precursor 7-(carboxymethoxy)-3-chloro-4-methylcoumarin exhibits fluorescence which is pH dependent .
Sensing of Metal Ions
The fluorescence intensity of a 10 μM solution of 7-(carboxymethoxy)-3-chloro-4-methylcoumarin containing Zn2+ reaches its maximum for a [Zn2+]:[Q] ratio of 1:1 . This suggests that the compound can be used for the sensing of metal ions .
Mechanism of Action
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOCRJKRZBQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357534 | |
Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
CAS RN |
176446-74-5 | |
Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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